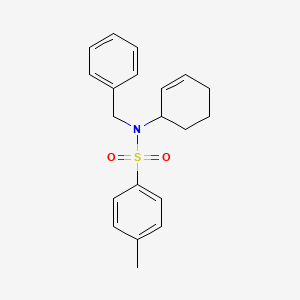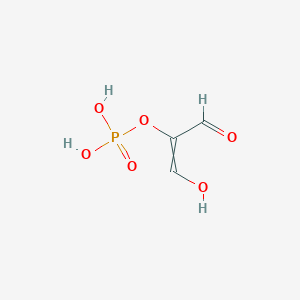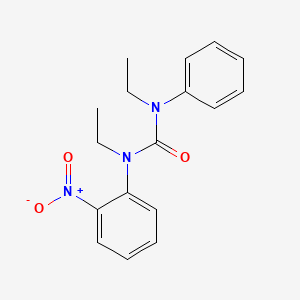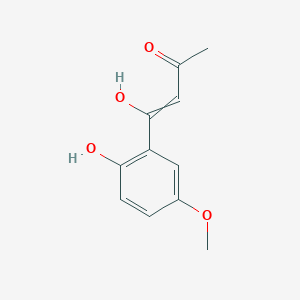
Tetrapropyl (trimethylsilyl)imidodiphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapropyl (trimethylsilyl)imidodiphosphate is a chemical compound that belongs to the class of imidodiphosphates It is characterized by the presence of both tetrapropyl and trimethylsilyl groups attached to an imidodiphosphate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrapropyl (trimethylsilyl)imidodiphosphate typically involves the reaction of imidodiphosphoric acid derivatives with silylating agents. One common method includes the use of hexamethyldisilazane, bis(trimethylsilyl)acetamide, or diethyl(trimethylsilyl)amine as silylating reagents. These reactions are usually carried out in solvents like 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrapropyl (trimethylsilyl)imidodiphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus species.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while reduction can produce phosphines.
Applications De Recherche Scientifique
Tetrapropyl (trimethylsilyl)imidodiphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be employed in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of tetrapropyl (trimethylsilyl)imidodiphosphate involves its interaction with molecular targets through its phosphorus and silyl groups. These interactions can lead to the activation or inhibition of specific biochemical pathways. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
- Tetrapropyl imidodiphosphate
- Trimethylsilyl imidodiphosphate
- Tetrapropyl (trimethylsilyl)phosphate
Comparison: Tetrapropyl (trimethylsilyl)imidodiphosphate is unique due to the presence of both tetrapropyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
64909-42-8 |
|---|---|
Formule moléculaire |
C15H37NO6P2Si |
Poids moléculaire |
417.49 g/mol |
Nom IUPAC |
1-[[dipropoxyphosphoryl(trimethylsilyl)amino]-propoxyphosphoryl]oxypropane |
InChI |
InChI=1S/C15H37NO6P2Si/c1-8-12-19-23(17,20-13-9-2)16(25(5,6)7)24(18,21-14-10-3)22-15-11-4/h8-15H2,1-7H3 |
Clé InChI |
AHVLKMRVPJSHSX-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(N([Si](C)(C)C)P(=O)(OCCC)OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




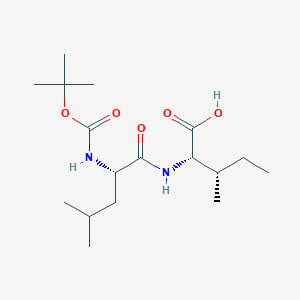

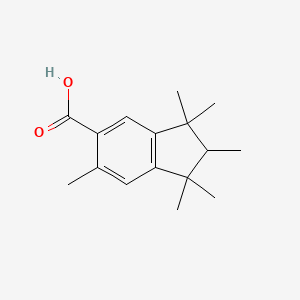
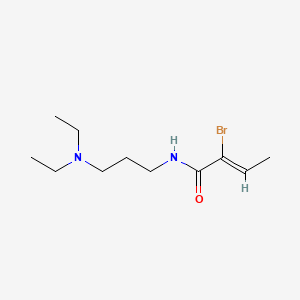
![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
